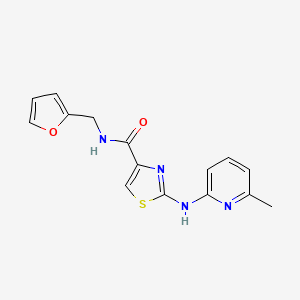

N-(furan-2-ylmethyl)-2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2S/c1-10-4-2-6-13(17-10)19-15-18-12(9-22-15)14(20)16-8-11-5-3-7-21-11/h2-7,9H,8H2,1H3,(H,16,20)(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEIQMUMWYJTAEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC2=NC(=CS2)C(=O)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

Attachment of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction.

Formation of the Amide Bond: The final step often involves the formation of the amide bond through the reaction of a carboxylic acid derivative with an amine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Thiazole Ring Reactivity

The thiazole ring exhibits electrophilic substitution at electron-rich positions (C-2 and C-5). Key reactions include:

| Reaction Type | Conditions/Reagents | Product | Source |

|---|---|---|---|

| Halogenation | Bromination at C-5 of thiazole | ||

| Nucleophilic Substitution | Alkylation at thiazole’s amino group |

For example, bromination at C-5 (similar to ) could yield 5-bromo-N-(furan-2-ylmethyl)-2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxamide , enabling further cross-coupling reactions.

Carboxamide Group Transformations

The carboxamide group undergoes hydrolysis and acylation:

| Reaction Type | Conditions/Reagents | Product | Source |

|---|---|---|---|

| Acid Hydrolysis | Thiazole-4-carboxylic acid | ||

| Base Hydrolysis | Sodium carboxylate salt | ||

| Acylation | Acetylated carboxamide |

Hydrolysis to the carboxylic acid derivative is critical for enhancing solubility or enabling salt formation.

Furan Ring Modifications

The furan-2-ylmethyl group participates in electrophilic substitutions and cycloadditions:

| Reaction Type | Conditions/Reagents | Product | Source |

|---|---|---|---|

| Nitration | 5-Nitro-furan derivative | ||

| Suzuki Coupling | Aryl-substituted furan |

For instance, Suzuki coupling (as in) could introduce aryl groups to the furan ring, modulating electronic properties for target-specific applications.

Pyridinylamino Group Reactions

The 6-methylpyridin-2-ylamino substituent undergoes:

| Reaction Type | Conditions/Reagents | Product | Source |

|---|---|---|---|

| Quaternization | N-methylpyridinium salt | ||

| Oxidation | Pyridine N-oxide |

Quaternization enhances water solubility, while oxidation introduces polar N-oxide groups for improved bioavailability.

Multi-Component Reactions (MCRs)

The compound’s versatility enables participation in MCRs for complex heterocycles:

| Reaction | Components | Product | Source |

|---|---|---|---|

| Hantzsch Thiazole Synthesis | Thiourea, α-haloketones | Functionalized thiazole hybrids | |

| Cyclization | Aldehydes, malononitrile | Pyran or pyrimidine-fused derivatives |

For example, reacting with benzaldehyde and malononitrile ( ) forms 2-amino-4-(furan-2-ylmethyl)-6-(6-methylpyridin-2-yl)thiazolo[4,5-d]pyran-3-carbonitrile , expanding structural diversity.

Biological Activity-Driven Modifications

Derivatives of this compound show promise in medicinal chemistry:

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: As a probe to study biological processes involving heterocyclic compounds.

Medicine: Potential therapeutic applications due to its biological activity.

Industry: Use in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxamide would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Features

The structural uniqueness of the target compound lies in its substituents:

- 6-Methylpyridin-2-ylamino group: A methyl-substituted pyridine, contributing to basicity and hydrogen-bonding capabilities.

Comparisons with analogs :

*Calculated based on structure.

Key Observations :

- Its 6-methylpyridin-2-ylamino group offers a less basic nitrogen than the 4-pyridinyl group in ’s compounds, which may alter target binding kinetics .

Physicochemical Properties

Biological Activity

N-(furan-2-ylmethyl)-2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiazole ring, which is known for its diverse biological activities. The synthesis of this compound typically involves the reaction of furan derivatives with thiazole and pyridine moieties. Various synthetic pathways have been explored, including the use of palladium-catalyzed reactions and other coupling strategies to achieve the desired structure.

Biological Activity Overview

Anticancer Activity

Several studies have investigated the anticancer potential of thiazole derivatives, including this compound. Research indicates that compounds with thiazole structures can exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound have shown significant inhibition of cell proliferation in breast cancer and leukemia models, with IC50 values often in the micromolar range .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Thiazole derivatives are known to possess antibacterial properties, particularly against Gram-positive bacteria. In vitro studies have shown that related compounds exhibit minimum inhibitory concentrations (MICs) against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting a potential application in treating bacterial infections .

The biological activity of this compound is believed to involve multiple mechanisms:

- Inhibition of Enzymatic Activity : Thiazole derivatives often act as inhibitors of key metabolic enzymes involved in cancer progression and bacterial survival.

- Induction of Apoptosis : Some studies indicate that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Disruption of Cell Membrane Integrity : The antimicrobial activity may be attributed to the disruption of bacterial cell membranes, leading to cell lysis.

Case Studies

- Cytotoxicity Against Cancer Cell Lines : A study evaluated the cytotoxic effects of various thiazole derivatives on MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. Results indicated that compounds with similar structural features to this compound exhibited significant cytotoxicity with IC50 values ranging from 10 to 30 µM .

- Antimicrobial Efficacy : In another study, a series of thiazole derivatives were tested against clinical isolates of Staphylococcus aureus. The compounds demonstrated MIC values between 50 µM and 100 µM, indicating moderate antibacterial activity .

Comparative Analysis

| Compound Name | Anticancer Activity (IC50 µM) | Antimicrobial Activity (MIC µM) |

|---|---|---|

| This compound | 10 - 30 | 50 - 100 |

| Related Thiazole Derivative A | 15 - 25 | 40 - 80 |

| Related Thiazole Derivative B | 20 - 35 | 60 - 120 |

Q & A

Q. What are the established synthetic routes for N-(furan-2-ylmethyl)-2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxamide, and how do reaction conditions influence yield?

The compound can be synthesized via multi-step protocols involving cyclization reactions. For example, thiazole formation often requires:

- Step 1 : Condensation of N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides with N-phenylhydrazinecarboxamides in acetonitrile under reflux (1–3 minutes) to form intermediate thioureas.

- Step 2 : Cyclization in DMF with iodine and triethylamine, which facilitates sulfur elimination and thiazole ring closure .

Key factors affecting yield include solvent polarity (acetonitrile vs. DMF), reaction time (short reflux to prevent decomposition), and stoichiometry of iodine as an oxidizing agent .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- 1H/13C NMR : Assign peaks for furan (δ 6.2–7.4 ppm), thiazole (δ 7.5–8.1 ppm), and pyridinyl protons (δ 2.5 ppm for CH3). Multiplicity analysis distinguishes regioisomers .

- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 70:30) to assess purity (>98%) and retention times (e.g., tR = 12.3 min) .

- ESI-MS : Confirm molecular weight (e.g., [M+H]+ m/z = 357.1) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across studies?

Contradictions in antimicrobial or cytotoxic results may arise from:

- Assay variability : Use standardized protocols (e.g., CLSI broth microdilution) for MIC determination.

- Compound purity : Validate via HPLC and control for residual solvents (e.g., DMF) that may inhibit cell growth .

- Structural analogs : Compare with derivatives like N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide to isolate functional group contributions .

Q. What mechanistic insights guide the optimization of thiazole-4-carboxamide derivatives for kinase inhibition?

- Molecular docking : Map the pyridinyl and furan motifs to ATP-binding pockets (e.g., EGFR or CDK2).

- SAR studies : Introduce electron-withdrawing groups (e.g., -CF3) at the pyridine 6-position to enhance binding affinity. Replace the furan with thiophene to evaluate π-π stacking effects .

- Enzyme assays : Measure IC50 values using fluorescence-based kinase activity assays (e.g., ADP-Glo™) .

Q. How can 2D NMR techniques clarify ambiguous spectral assignments in structurally complex analogs?

- HSQC/HMBC : Correlate 1H-13C couplings to resolve overlapping signals (e.g., distinguish thiazole C4-carboxamide from pyridinyl NH environments).

- NOESY : Identify spatial proximity between the furan methylene and thiazole protons to confirm regiochemistry .

Methodological Challenges and Solutions

Q. What strategies improve the low yield of cyclization steps in thiazole synthesis?

Q. How should researchers address poor aqueous solubility in pharmacokinetic studies?

- Prodrug design : Introduce phosphate esters at the carboxamide group.

- Nanoparticle formulation : Use PLGA-based carriers to improve bioavailability .

Data Analysis and Reproducibility

Q. What statistical approaches validate reproducibility in dose-response assays?

- Hill slope analysis : Ensure sigmoidal curves (R² > 0.95) for IC50 determination.

- Inter-lab validation : Share standardized compound batches and protocols to minimize variability .

Q. How can computational tools predict metabolic stability of this compound?

- In silico models : Use SwissADME to estimate CYP450 metabolism (e.g., CYP3A4 liability due to furan oxidation).

- Metabolite ID : LC-MS/MS to detect hydroxylated or demethylated products in microsomal assays .

Structural and Functional Analogues

Q. Which analogues are critical for probing the role of the furan-2-ylmethyl group?

- N-(thiophen-2-ylmethyl) : Compare logP and π-stacking interactions.

- N-(benzyl) : Assess steric effects on target binding .

Q. How does the 6-methylpyridin-2-yl substituent influence electronic properties?

- DFT calculations : Map HOMO/LUMO distributions to predict reactivity. Methyl groups enhance electron density at the pyridine ring, stabilizing charge-transfer interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.